2'-Bromo-6'-iodoacetophenone
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Overview
Description
2’-Bromo-6’-iodoacetophenone: is an organic compound with the molecular formula C8H6BrIO . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and iodine atoms at the 2’ and 6’ positions, respectively. This compound is of interest due to its unique halogenation pattern, which imparts distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Brominated products derived from acetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The compound undergoes a bromination reaction, which is a significant topic in the field of organic chemistry . Under acidic conditions, an acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The bromination reaction of carbonyl compounds, such as this one, is a crucial aspect of organic chemistry .
Result of Action
Α-brominated products derived from acetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Action Environment
The action of 2’-Bromo-6’-iodoacetophenone can be influenced by various environmental factors such as reaction time, reaction temperature, and dosage of the brominating agent . These factors can affect the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-6’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the bromination of 6’-iodoacetophenone using brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out under controlled conditions, often at elevated temperatures (e.g., 90°C) and in the presence of solvents like acetic acid .
Industrial Production Methods: Industrial production of 2’-Bromo-6’-iodoacetophenone may involve similar halogenation techniques but on a larger scale. The process would be optimized for high yield, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-6’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products may include methoxy or tert-butyl derivatives.
Coupling Products: Aryl or alkyl-substituted acetophenones.
Scientific Research Applications
2’-Bromo-6’-iodoacetophenone is utilized in various scientific research fields:
Comparison with Similar Compounds
2-Amino-5-Bromo-3-Iodoacetophenone: Another halogenated acetophenone derivative used in the synthesis of nitrogen-containing heterocycles.
2-Bromo-6-Fluoroacetophenone: Similar in structure but with a fluorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 2’-Bromo-6’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical transformations and the synthesis of complex molecules that are not easily accessible with other halogenated acetophenones .
Properties
IUPAC Name |
1-(2-bromo-6-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAZCKZKKPSFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261438-63-4 |
Source
|
Record name | 2'-Bromo-6'-iodoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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